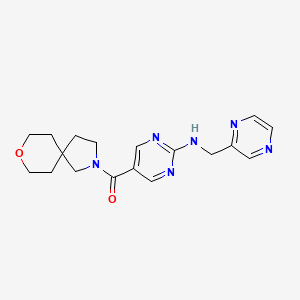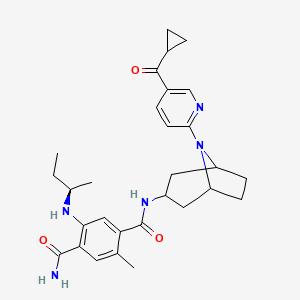
XL888
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XL888 is an orally bioavailable, ATP-competitive, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity . It may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth .
Synthesis Analysis
XL888 is a fully synthetic, orally available, small molecule that was derived from a novel chemical scaffold . It binds to its target in a manner that is structurally distinct from other HSP90 inhibitors currently in the clinic .Chemical Reactions Analysis
XL888 inhibits the proliferation of a broad panel of human tumor cell lines and induces marked degradation of HSP90 client proteins . It has been shown to inhibit growth and induce apoptosis and tumor regression of vemurafenib-resistant melanoma cell lines .Physical And Chemical Properties Analysis
XL888 is a solid substance with a molecular weight of 503.64 and a molecular formula of C29H37N5O3 . It is insoluble in water and ethanol but soluble in DMSO .Applications De Recherche Scientifique
Treatment of Advanced Gastrointestinal Cancer
XL888 has been used in combination with Pembrolizumab in a phase Ib trial to treat patients with advanced gastrointestinal cancer . The study aimed to determine the side effects and the best dose of Hsp90 inhibitor XL888 when given together with Pembrolizumab . The results showed that XL888 may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth .
Overcoming BRAF Inhibitor Resistance
XL888 has shown potential in overcoming BRAF inhibitor resistance in melanoma cell lines . The study demonstrated that XL888 potently inhibited cell growth, induced apoptosis, and prevented the growth of vemurafenib-resistant melanoma cell lines . This suggests that XL888 could be a promising therapeutic strategy for managing BRAF inhibitor resistance in melanoma.
Safety and Tolerability in Solid Tumors
A study was conducted to evaluate the safety and tolerability of XL888 in subjects with solid tumors . XL888 is a potent and selective inhibitor of HSP90, a key component of a molecular chaperone complex that promotes the conformational maturation and stabilization of diverse client proteins . This indicates that XL888 could be a safe and effective treatment option for patients with solid tumors.
Inhibition of HSP90
XL888 is a potent and selective inhibitor of HSP90 . HSP90 is a key component of a molecular chaperone complex that promotes the conformational maturation and stabilization of diverse client proteins . By inhibiting HSP90, XL888 may disrupt the function of these proteins and inhibit tumor growth.
Combination Therapy
XL888 has been used in combination with other drugs for cancer treatment . For example, in a study, XL888 was given together with Pembrolizumab to treat patients with advanced gastrointestinal cancer . This suggests that XL888 could be effective as part of a combination therapy for cancer treatment.
Safety And Hazards
XL888 is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Propriétés
IUPAC Name |
2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWWAFKVCIILM-LAQKFSSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
XL888 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)
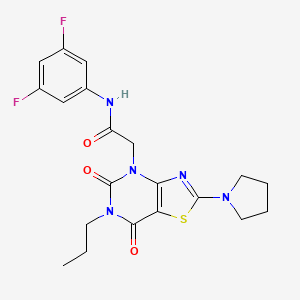
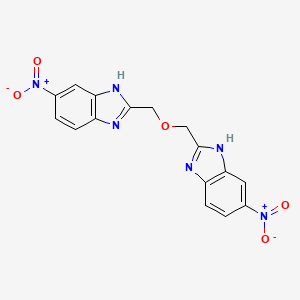
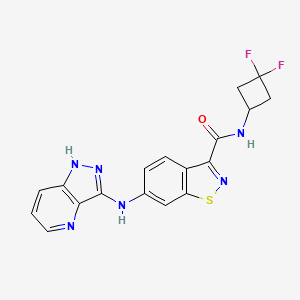
![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)

